molecular formula C9H13ClN2S B12434526 Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride

Amino[(4-methylbenzyl)sulfanyl]methaniminium chloride

Cat. No.: B12434526
M. Wt: 216.73 g/mol
InChI Key: WTAFMQGTBRUAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride is a chemical compound with a complex structure that includes an amino group, a methylphenyl group, and a sulfanyl group

Preparation Methods

The synthesis of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride typically involves the following steps:

    N-Alkylation of Primary Amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base to form secondary amines.

    Reduction of Nitriles and Amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), nitriles and amides are reduced to form secondary amines.

    Formation of Schiff Bases: The secondary amines are then reacted with aldehydes or ketones to form Schiff bases.

    Reduction of Schiff Bases: The Schiff bases are reduced using reducing agents to form the desired compound.

Chemical Reactions Analysis

[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride involves its interaction with molecular targets and pathways within biological systems. The compound can form quaternary ammonium cations through oxidation, which can interact with various cellular components and pathways . These interactions can lead to changes in cellular functions and biological activities.

Comparison with Similar Compounds

[amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride can be compared with similar compounds such as:

The uniqueness of [amino({[(4-methylphenyl)methyl]sulfanyl})methylidene]azanium chloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H13ClN2S

Molecular Weight

216.73 g/mol

IUPAC Name

[amino-[(4-methylphenyl)methylsulfanyl]methylidene]azanium;chloride

InChI

InChI=1S/C9H12N2S.ClH/c1-7-2-4-8(5-3-7)6-12-9(10)11;/h2-5H,6H2,1H3,(H3,10,11);1H

InChI Key

WTAFMQGTBRUAGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CSC(=[NH2+])N.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.